4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin or O-acetylpsilocin, is a synthetic tryptamine compound. [, , , , , , ] It is structurally similar to psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound found in certain mushroom species. [, , , , , , ] 4-AcO-DMT is considered a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), meaning it is metabolized in the body to produce psilocin. [, , , , , , ] 4-AcO-DMT is used in scientific research to investigate the pharmacology and potential therapeutic applications of psychedelic compounds. [, , , , , , ]
4-Acetoxy-N,N-dimethyltryptamine, commonly known as psilacetin, is a synthetic psychedelic compound structurally related to psilocybin, the active ingredient in certain species of mushrooms. This compound is notable for its psychoactive effects and potential therapeutic applications. Psilacetin acts as a prodrug, meaning that it is metabolized in the body to produce psilocin, the active form responsible for its hallucinogenic effects .
The compound was first synthesized in 1963 by Albert Hofmann and Franz Troxler during research into psilocin analogs. Although its psychoactive properties were not explored at that time, interest in psilacetin grew significantly in the late 1990s and early 2000s, particularly for its potential as a more cost-effective substitute for psilocybin in pharmacological studies . Today, it is available through various online research chemical suppliers.
The synthesis of 4-acetoxy-N,N-dimethyltryptamine typically involves the acetylation of psilocin or other tryptamine precursors. The process can be summarized as follows:
In one method described in the literature, a sample of 4-acetoxy-N,N-dimethyltryptamine fumarate was dissolved in water and treated with lead(II) acetate to precipitate lead(II) fumarate. After filtration and evaporation under reduced pressure, single crystals suitable for X-ray analysis were obtained . This method underscores the importance of crystallization techniques in purifying and characterizing synthetic compounds.
4-Acetoxy-N,N-dimethyltryptamine undergoes hydrolysis in biological systems to yield psilocin. This metabolic conversion is crucial for its psychoactive effects. The compound also participates in various chemical reactions typical of acetylated tryptamines, such as:
The reaction mechanisms typically involve nucleophilic attack on the carbonyl carbon of the acetoxy group by water molecules, leading to the release of acetic acid and formation of psilocin .
The primary mechanism through which 4-acetoxy-N,N-dimethyltryptamine exerts its psychoactive effects involves its conversion to psilocin, which then binds to serotonin receptors in the brain. The interaction with the 5-HT2A receptor is particularly significant, as this receptor is implicated in mediating psychedelic effects.
Research indicates that both psilocybin and psilacetin share similar pharmacodynamic profiles due to their metabolic pathways leading to psilocin. This similarity suggests comparable effects on mood, perception, and cognition .
Relevant data from studies indicate that 4-acetoxy-N,N-dimethyltryptamine maintains structural integrity under various conditions but should be handled with care due to its psychoactive nature .
4-Acetoxy-N,N-dimethyltryptamine has garnered interest not only for its recreational use but also for potential therapeutic applications. Research suggests it may be beneficial in treating conditions such as depression, post-traumatic stress disorder (PTSD), and anxiety disorders due to its effects on mood and perception . Its role as a prodrug for psilocin makes it a valuable candidate for further pharmacological studies aimed at understanding psychedelics' therapeutic potential.
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), also known as psilacetin or O-acetylpsilocin, was first synthesized in 1963 by Albert Hofmann—the renowned Swiss chemist who discovered LSD—and documented in a Sandoz Pharmaceuticals patent [1] [8]. This synthetic tryptamine was created during systematic investigations into structure-activity relationships of psychedelic compounds, particularly as part of efforts to develop analogs of psilocybin (4-PO-DMT), the primary psychoactive alkaloid in "magic mushrooms" [1] [3]. Hofmann's initial synthetic route involved the acetylation of psilocin (4-HO-DMT) using acetic anhydride, yielding a compound with enhanced stability compared to the oxidation-prone phenolic hydroxyl group of psilocin [8] [10]. Despite its early discovery, 4-AcO-DMT remained largely unexplored in formal pharmacological studies for several decades, overshadowed by research on psilocybin and LSD during the mid-20th century psychedelic research era [8].
The compound resurfaced in 1999 when David E. Nichols and colleagues at Purdue University published an improved synthetic methodology, addressing the challenges of psilocybin's complex phosphate ester group [1] [3]. Nichols' approach offered superior atom economy and fewer synthetic steps compared to psilocybin synthesis, making 4-AcO-DMT an economically viable alternative for research [1] [5]. Early pharmacological screening in rodents demonstrated that 4-AcO-DMT induced characteristic serotonin-related behaviors including the head-twitch response (HTR), hypolocomotion, and hypothermia—effects qualitatively similar to those produced by psilocybin and psilocin [1] [3]. These initial observations suggested shared pharmacological mechanisms, though detailed receptor-level characterization remained lacking until the 21st century [3].
Table 1: Key Historical Milestones in 4-AcO-DMT Research
Year | Event | Significance |
---|---|---|
1963 | Synthesis by Albert Hofmann | First creation and patenting of the compound |
1999 | Improved synthesis by Nichols | More efficient production method enabling research |
2005-2009 | First identifications as designer drug | Emergence in European recreational markets |
2020s | Detection in mushroom edibles | Appearance in US products like Diamond Shruumz |
The hypothesis that 4-AcO-DMT functions primarily as a prodrug for psilocin gained substantial support from pharmacological studies in the 2010s-2020s. As a biochemical prodrug, 4-AcO-DMT undergoes enzymatic hydrolysis via esterases in vivo, cleaving the acetate group to yield psilocin (4-HO-DMT), the same active metabolite produced by psilocybin's dephosphorylation [1] [5]. This metabolic pathway was confirmed through comparative pharmacokinetic studies in rodent models using liquid chromatography–tandem mass spectrometry (LC–MS/MS) to quantify plasma psilocin levels following administration of equimolar doses of psilocybin and 4-AcO-DMT [5]. These investigations revealed that 4-AcO-DMT administration resulted in approximately 70% of the peripheral psilocin exposure compared to psilocybin at the 15-minute post-injection mark, with psilocin concentrations reaching 75-90% of those from an equimolar psilocybin dose [1] [5]. Notably, the elimination half-life of psilocin remained consistent (~30 minutes) regardless of whether it originated from psilocybin or 4-AcO-DMT [5].
Table 2: Comparative Pharmacokinetics of Psilocin Prodrugs in Rodent Models
Parameter | Psilocybin | 4-AcO-DMT | Experimental Conditions |
---|---|---|---|
Relative Psilocin Bioavailability | 100% (Reference) | ~70% | Equimolar IP administration |
Peak Psilocin Concentration Time | 15 min | 15 min | C57BL/6J mice |
Psilocin Concentration at 15 min | 100% | 75-90% | Equimolar dosing |
Elimination Half-life (Psilocin) | ~30 min | ~30 min | Consistent across prodrugs |
The prodrug hypothesis was further strengthened by behavioral studies using the head-twitch response (HTR) in C57BL/6J mice, a behavioral proxy for 5-HT2A receptor activation and human psychedelic effects. Despite 4-AcO-DMT showing 10-20-fold lower potency than psilocin at 5-HT2A receptors in vitro, its in vivo HTR potency was nearly equivalent to psilocin and psilocybin on an equimolar basis [3] [4]. This discrepancy between in vitro receptor affinity and in vivo behavioral potency strongly suggested rapid bioconversion to psilocin. Crucially, the HTR effects of 4-AcO-DMT were completely blocked by 5-HT2A antagonists like ketanserin, confirming the essential role of this receptor in mediating its psychedelic effects [1] [4]. These pharmacological properties, combined with its legal status as an unscheduled research chemical in many jurisdictions (unlike psilocybin's Schedule I classification), positioned 4-AcO-DMT as a pragmatic alternative for mechanistic psychedelic research [1] [5].
4-AcO-DMT has emerged as a pivotal tool for interrogating classical theories of psychedelic action, particularly through structure-activity relationship (SAR) studies at serotonin receptors. Systematic investigation of 4-substituted tryptamines revealed that O-acetylation of the 4-hydroxy group reduces in vitro 5-HT2A receptor potency by approximately 10-20-fold compared to non-acetylated analogs, without altering agonist efficacy [3] [4]. This finding challenged the historical assumption that direct receptor binding was the sole determinant of psychedelic effects, highlighting instead the significance of pharmacokinetic factors like metabolic activation. Research demonstrated that despite its reduced receptor affinity, 4-AcO-DMT exhibited full efficacy in calcium mobilization assays at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, functioning as a high-efficacy agonist [3] [4].
Table 3: Receptor Binding Profile of 4-AcO-DMT and Related Tryptamines
Receptor | Psilocin (4-HO-DMT) Ki (nM) | 4-AcO-DMT Ki (nM) | Functional Activity |
---|---|---|---|
5-HT2A | 6.0–340 | 60–6,800 | Full agonist |
5-HT2B | 4.6–410 | Not reported | Full/partial agonist |
5-HT2C | 10–141 | 100–2,820 | Full agonist |
5-HT1A | 49–567 | ~500–>3,000 | Partial agonist |
TAAR1 | 1,400 (rat) | >10,000 | Minimal activity |
The compound has also illuminated the complexity of N-alkyl substitutions in tryptamine pharmacology. Studies comparing symmetrical and asymmetrical N,N-dialkyltryptamines demonstrated that bulkier alkyl groups (e.g., isopropyl, propyl) significantly impact receptor selectivity profiles—particularly reducing potency at 5-HT2C receptors while increasing efficacy at 5-HT2B receptors [3] [4]. This SAR work revealed that modifications at the tryptamine nitrogen can tune receptor subtype selectivity, challenging the simplistic view that all psychedelic tryptamines share identical mechanisms. Furthermore, 4-AcO-DMT and its analogs have helped elucidate species-dependent differences in serotonin receptor pharmacology. Mouse 5-HT2A receptors displayed higher sensitivity to 4-AcO-DMT than human receptors in calcium mobilization assays, providing a mechanistic basis for interpreting translational gaps between rodent behavioral models and human psychedelic experiences [4].
These findings collectively support a model where 4-AcO-DMT serves as a biologically activated prodrug that liberates psilocin in vivo, reconciling the apparent contradictions between its modest receptor affinity and robust behavioral effects. The compound continues to enable sophisticated pharmacological dissection of the relative contributions of pharmacokinetic factors (prodrug conversion efficiency) versus pharmacodynamic properties (receptor binding kinetics, functional selectivity) in shaping psychedelic effects [1] [3] [5].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6